![molecular formula C9H13Cl2N3 B1492500 [2-(7H-吡咯并[2,3-b]吡啶-7-基)乙基]胺二盐酸盐 CAS No. 1822672-63-8](/img/structure/B1492500.png)
[2-(7H-吡咯并[2,3-b]吡啶-7-基)乙基]胺二盐酸盐
描述
[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N3 and its molecular weight is 234.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学结构和性质
“[2-(7H-吡咯并[2,3-b]吡啶-7-基)乙基]胺二盐酸盐”是1H-吡咯并[2,3-b]吡啶的衍生物 . 1H-吡咯并[2,3-b]吡啶的分子式为C7H6N2,分子量为118.1359 . 该化合物也以其他名称而闻名,例如1,7-二氮杂茚,7-氮杂-1-吡啶,7-氮杂吲哚,7H-吡咯并[2,3-b]吡啶,吡咯并[2,3-b]吡啶和1,7-二脱氮嘌呤 .
成纤维细胞生长因子受体抑制剂
1H-吡咯并[2,3-b]吡啶衍生物已被发现是成纤维细胞生长因子受体 (FGFR) 的有效抑制剂 . FGFR 在各种肿瘤中起着至关重要的作用,靶向 FGFR 是癌症治疗的一种有吸引力的策略 . 据报道,一系列 1H-吡咯并[2,3-b]吡啶衍生物对 FGFR1、2 和 3 具有有效活性 .
乳腺癌治疗
1H-吡咯并[2,3-b]吡啶衍生物之一,化合物 4h,表现出有效的 FGFR 抑制活性,并在抑制乳腺癌 4T1 细胞增殖和诱导其凋亡方面显示出显着效果 . 它还显着抑制了 4T1 细胞的迁移和侵袭 .
一氧化氮生成抑制剂
虽然与“[2-(7H-吡咯并[2,3-b]吡啶-7-基)乙基]胺二盐酸盐”没有直接关系,但一些与 7H-吡咯并[2,3-b]吡啶相关的化合物已被发现可以抑制一氧化氮的生成 . 这可能是未来研究的一个有趣领域。
Janus 激酶抑制剂
1H-吡咯并[2,3-b]吡啶衍生物的另一个应用是作为 Janus 激酶 (JAK) 抑制剂 . JAK 是一个细胞内非受体酪氨酸激酶家族,通过 JAK-STAT 途径转导细胞因子介导的信号 . 该途径的异常会导致各种疾病,包括癌症和自身免疫性疾病 .
作用机制
Target of Action
The primary targets of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound has potent activities against fgfr1, 2, and 3
Result of Action
The result of the action of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride is the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
生化分析
Biochemical Properties
[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with enzymes such as FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The compound binds to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation of signaling cascades. This interaction is crucial in regulating cell proliferation, migration, and survival.
Cellular Effects
The effects of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, particularly breast cancer cells, by inducing apoptosis and reducing migration and invasion capabilities . The compound influences cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to alterations in gene expression and cellular metabolism. These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride exerts its effects through specific binding interactions with FGFRs. By occupying the ATP-binding site, it inhibits the kinase activity of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to a decrease in the phosphorylation of key signaling molecules, ultimately affecting gene expression and cellular functions. Additionally, the compound may influence other signaling pathways, contributing to its broad-spectrum activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease with prolonged exposure to light or extreme pH conditions . Long-term studies have shown that the compound can maintain its inhibitory effects on FGFRs for extended periods, although some degradation may occur over time. These findings are essential for optimizing experimental conditions and ensuring consistent results.
Dosage Effects in Animal Models
The effects of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, adverse effects such as weight loss, organ toxicity, and behavioral changes have been observed. These findings underscore the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride is involved in several metabolic pathways, primarily those related to its role as an FGFR inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and elimination from the body
Transport and Distribution
Within cells and tissues, [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity. The compound’s ability to penetrate cell membranes and reach its target sites is crucial for its effectiveness as a therapeutic agent.
Subcellular Localization
The subcellular localization of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride is primarily within the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its activity and function. Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
2-pyrrolo[2,3-b]pyridin-7-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c10-4-7-12-6-1-2-8-3-5-11-9(8)12;;/h1-3,5-6H,4,7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONZZOOHAQIEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=CC2=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


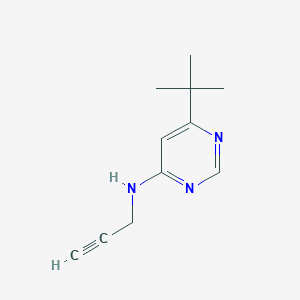
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1492421.png)
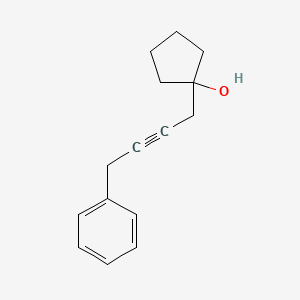
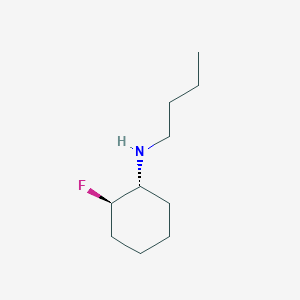
![4,5-dichloro-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1492425.png)
![Diethyl (2S)-2-[(3-ethoxy-3-oxopropyl)amino]butanedioate](/img/structure/B1492427.png)
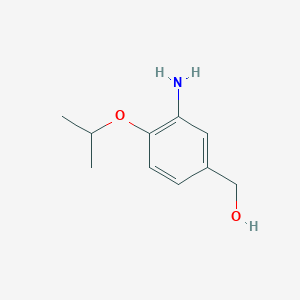
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1492429.png)
![(1S,2R)-2-[2-(3-methylphenyl)ethynyl]cyclohexan-1-ol](/img/structure/B1492430.png)
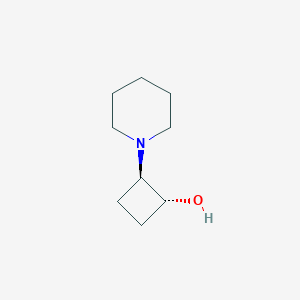
![1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1492435.png)
![2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol](/img/structure/B1492436.png)
![Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1492438.png)

